molecular formula C18H11NO2 B1204248 6-Nitrochrysene CAS No. 7496-02-8

6-Nitrochrysene

Cat. No. B1204248
CAS RN: 7496-02-8
M. Wt: 273.3 g/mol
InChI Key: UAWLTQJFZUYROA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Nitrochrysene and its isomers involves oxidation processes of corresponding aminochrysenes. Despite efforts, the synthesis of certain isomers like 4-NC and 5-NC from their amino counterparts has not been successful, highlighting the complexity and specificity required in the synthetic processes of nitrochrysene compounds (El-Bayoumy et al., 1992).

Molecular Structure Analysis

Vibrational and surface-enhanced vibrational spectra studies, including infrared and Raman spectra, have been conducted on 6-Nitrochrysene. These studies help understand its molecular organization, especially when interacting with metal surfaces, providing insights into its molecular structure and photochemical behaviors (Carrasco-Flores et al., 2005).

Chemical Reactions and Properties

Fungal biotransformation of 6-Nitrochrysene by Cunninghamella elegans has been observed, leading to the formation of metabolites such as isomeric sulfate conjugates, illustrating the compound's susceptibility to biological degradation processes and highlighting its complex interactions with living organisms (Pothuluri et al., 1998).

Physical Properties Analysis

The determination of 6-Nitrochrysene in airborne particulates using high-performance liquid chromatography with chemiluminescence detection illustrates the compound's presence in the environment and its potential impact on air quality. This method provides a sensitive approach to detecting and quantifying 6-NC in environmental samples, reflecting its physical properties and environmental persistence (Murahashi & Hayakawa, 1997).

Chemical Properties Analysis

The metabolic activation and DNA binding studies of 6-Nitrochrysene in human and animal models shed light on its chemical properties, particularly its interaction with DNA. These studies reveal pathways through which 6-NC is activated to electrophilic species capable of reacting with DNA, emphasizing its carcinogenic potential and the critical intermediates involved in this process (Delclos et al., 1989).

Scientific Research Applications

1. Metabolic Activation in Human Bronchus and Rat Hepatocytes

  • Methods of Application: The research involved treating explants of human bronchus with 6-Nitrochrysene and analyzing the medium for the presence of various metabolites. The influence of induction of drug metabolizing enzymes on the activation pathway of 6-Nitrochrysene was also tested using rat hepatocytes .
  • Results: The results showed that 6-Nitrochrysene can be activated to electrophilic species capable of reacting with DNA. The levels and relative proportions of these metabolites varied widely in explants from different individuals .

2. Chemical and Physical Properties

  • Summary of Application: This research provides a comprehensive analysis of the chemical and physical properties of 6-Nitrochrysene, including its reactivity and solubility .
  • Methods of Application: The research involved analyzing the chemical and physical properties of 6-Nitrochrysene, including its reactivity with various substances and its solubility in different solvents .
  • Results: The results showed that 6-Nitrochrysene forms 6-aminochrysene upon heating with tin and concentrated hydrochloric acid in acetic acid at 100°C. It reacts with bromine to form 12-bromo-6-nitrochrysene, and reacts with fuming nitric acid to form 6, 12-dinitrochrysene .

3. Tumorigenicity in Newborn Mice

  • Summary of Application: This research investigates the tumorigenicity of 6-Nitrochrysene in newborn mice. The study focuses on the incidence of lung tumors induced by 6-Nitrochrysene .
  • Methods of Application: The research involved treating newborn mice with 6-Nitrochrysene and observing the incidence and multiplicity of lung tumors .
  • Results: The results showed that 6-Nitrochrysene is a highly potent tumorigen, inducing a 100% incidence of lung tumors and a 150-fold increase in their number at the lowest dose level tested .

Safety And Hazards


  • Carcinogenicity : 6-Nitrochrysene is considered a potential human carcinogen. Exposure should be minimized.

  • Toxicity : It may cause skin and eye irritation. Inhalation or ingestion should be avoided.

  • Environmental Impact : Due to its persistence and potential toxicity, 6-Nitrochrysene poses environmental risks.


Future Directions

Research on 6-Nitrochrysene should focus on:



  • Elucidating its metabolic activation pathways.

  • Assessing its environmental fate and impact.

  • Developing safer alternatives or mitigation strategies.


properties

IUPAC Name

6-nitrochrysene
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InChI

InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H
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InChI Key

UAWLTQJFZUYROA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-]
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Molecular Formula

C18H11NO2
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DSSTOX Substance ID

DTXSID9075454
Record name 6-Nitrochrysene
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Molecular Weight

273.3 g/mol
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Physical Description

Chrome-red thick prismatic crystals or orange-yellow needles (recrystallized from pyridine or xylene). (NTP, 1992), Yellow, orange-yellow, or chrome red solid; [HSDB]
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Boiling Point

Sublimes without decomposition (NTP, 1992), Sublimes without decomposition
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Solubility

Slightly soluble in cold ethanol, diethyl ether and carbon disulfide; somewhat more soluble in benzene and acetic acid; soluble in hot nitrobenzene
Record name 6-Nitrochrysene
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Vapor Pressure

0.00000001 [mmHg]
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Mechanism of Action

The mutant fractions (MF) and mutational specificities in the cII gene /were determined/ in histologically confirmed normal, non-involved and tumor mammary tissues of female transgenic (Big Blue F344 x Sprague-Dawley)F1 rats treated with the environmental pollutant 6-nitrochrysene (6-NC). At 30 days of age, three groups were set up for oral treatment with 6-NC dissolved in trioctanoin, or trioctanoin alone once a week for 8 weeks. Two dose levels of 6-NC (100 and 200 micromol/rat) were selected on the basis of our previous carcinogenicity bioassays with CD rats. The rats were decapitated 32 weeks after the last carcinogen dose. Both incidence and multiplicity of mammary adenocarcinomas were significantly elevated in the high dose (36%, 0.57, P < 0.01) group but at the low dose these outcomes (16%, 0.23, P < 0.1) were not significantly different from those of control rats (3%, 0.03). The MF in normal, non-involved and tumor tissues from the mammary glands of 6-NC-treated rats were comparable. At the high and low doses, respectively (4.8 +/- 2.0, 3.2 +/- 2.1) the MF of 6-NC-treated rats, were significantly higher (P < 0.05) than that observed in control rats (1.2 +/- 0.6). Control mutants consisted primarily of GC --> AT transitions, whereas 6-NC-induced mutants were comprised of several major classes of mutations with GC --> TA, GC --> CG, AT --> GC and AT --> TA as the most prevalent. Further studies indicated that the structures of 6-NC-DNA adducts in the mammary tissue are consistent with the mutational specificities. This is the first report that defines the relationship between carcinogenesis and mutagenesis, as well as between structures of 6-NC-DNA adducts and mutation characteristics in the target organ in vivo., The environmental pollutant 6-nitrochrysene (6-NC) is a potent carcinogen in several animal models including the rat mammary gland. 6-NC can be activated to intermediates that can damage DNA by simple nitroreduction, ring oxidation, or a combination of ring oxidation and nitroreduction. Only the first pathway (nitroreduction) has been clearly established, and DNA adducts derived from this pathway have been fully characterized in in vitro systems. We also showed previously that the second pathway, ring oxidation leading to the formation of the bay region diol epoxide of 6-NC, is not responsible for the formation of the major DNA adduct in the mammary gland of rats treated with 6-NC. Therefore, ... the validity of the third pathway that involves the combination of both ring oxidation and nitroreduction of 6-NC to form trans-1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C) /was explored/ ... 1,2-DHD-6-NHOH-C, N-(deoxyguanosin-8-yl)-6-aminochrysene, and N-(deoxyguanosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene /were synthesized/. Incubation of 1,2-DHD-6-NHOH-C with calf thymus DNA resulted in the formation of three adducts. Upon LC/MS combined with 1H NMR analyses, the first eluting adduct was identified as 5-(deoxyguanosin-N2-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene [5-(dG-N2-yl)-1,2-DHD-6-AC], the second eluting adduct was identified as N-(deoxyguanosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene, and the last was identified as N-(deoxyinosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene ... Among those adducts identified in vitro, only 5-(dG-N2-yl)-1,2-DHD-6-AC is the major DNA lesion detected in the mammary glands of rats treated with 6-NC.
Record name 6-Nitrochrysene
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Product Name

6-Nitrochrysene

Color/Form

Yellow needles from benzene, Orange-yellow needles, Chrome-red, thick prismatic crystals

CAS RN

7496-02-8
Record name 6-NITROCHRYSENE
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Melting Point

408 °F (NTP, 1992), approximately 215 °C (decomposes)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,800
Citations
K El-Bayoumy, M O'donnell, SS Hecht… - …, 1985 - academic.oup.com
… 6-nitrochrysene in main stream cigarette smoke, using [ 14 C]1-nitronaphthalene, [ 14 C]1-nitropyrene, and [ 14 C]6-nitrochrysene … <10ng/cigarette), and 6-nitrochrysene (<1ng/cigarette) …
Number of citations: 28 academic.oup.com
BW Manning, WL Campbell, W Franklin… - Applied and …, 1988 - Am Soc Microbiol
… the ability of intestinal microflora to metabolize the carcinogen 6-nitrochrysene(6-NC). 6-NC … 6-Nitrochrysene (6-NC) has been reported to be the most potent lung and liver carcinogen …
Number of citations: 41 journals.asm.org
K El-Bayoumy, SS Hecht - Cancer research, 1984 - AACR
… 6-nitrochrysene. In the presence of rat liver 9000 xg supernatant, both frans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-nitrochrysene … the metabolism of 6-nitrochrysene in vitro …
Number of citations: 54 aacrjournals.org
T Murahashi, R Kizu, H Kakimoto, A Toriba… - Journal of Health …, 1999 - jstage.jst.go.jp
… Besides the above four nitroarenes, other carcinogenic and/ or mutagenic nitroarenes such as 2-nitrofluoranthene (NF), 2» and 4-NPs and 6-nitrochrysene (NC) have been found in AP.…
Number of citations: 53 www.jstage.jst.go.jp
K El-Bayoumy, A Rivenson, P Upadhyaya, YH Chae… - Cancer research, 1993 - AACR
6-Nitrochrysene (6-NC) is a pollutant generated in diesel exhaust. In order to study its propensity to induce mammary cancer, we injected 6-NC into the mammary glands of female CD …
Number of citations: 27 aacrjournals.org
K El-Bayoumy, D Desai, T Boyiri, J Rosa… - Chemical research in …, 2002 - ACS Publications
… Therefore, one of the goals of this study was to determine the propensity of the environmental contaminant 6-nitrochrysene (6-NC) for inducing mammary cancer following its oral …
Number of citations: 26 pubs.acs.org
KB Delclos, RP Walker, KL Dooley, PP Fu, FF Kadlubar - Cancer research, 1987 - AACR
… These dihydrodiols have been identified as fra/ii-l,2-dihydrol,2-dihydroxy-6-nitrochrysene and fra/w-9,10-dihydro-9,10dihydroxy-6-nitrochrysene. We are currently investigating the …
Number of citations: 43 aacrjournals.org
WF Busby Jr, RC Garner, FL Chow, CN Martin… - …, 1985 - academic.oup.com
… 70% of the 6-nitrochrysene treated mice had malignant lung … The tumorigenicity of 6-nitrochrysene relative to other … newborn mouse lung adenoma bioassay, 6-nitrochrysene (6-NC) has …
Number of citations: 47 academic.oup.com
T Murahashi, K Hayakawa - Analytica Chimica Acta, 1997 - Elsevier
A sensitive method for the determination of 6-nitrochrysene (NC), 2-nitrofluoranthene (NF) and 1-, 2- and 4-nitropyrenes (NP) in airborne particulates is described. After ultrasonic …
Number of citations: 58 www.sciencedirect.com
JV Pothuluri, JB Sutherland, JP Freeman… - Applied and …, 1998 - Am Soc Microbiol
… 6-nitrochrysene, a mutagen that is a widespread environmental contaminant. After 6 days, 74% of the 3 H-labeled 6-nitrochrysene … as 6-nitrochrysene 1-sulfate and 6-nitrochrysene 2-…
Number of citations: 40 journals.asm.org

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